6-Fluoro-4-iodo-1H-indazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

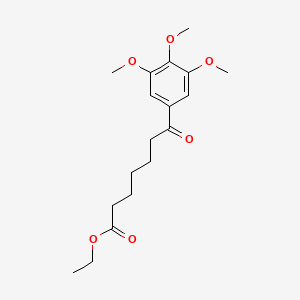

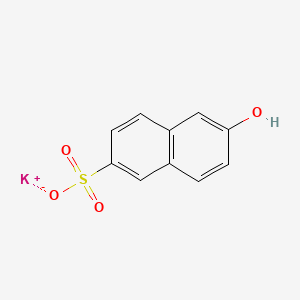

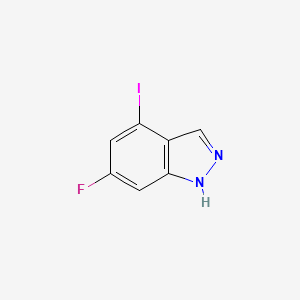

6-Fluoro-4-iodo-1H-indazole is a compound with the molecular formula C7H4FIN2 . It is a derivative of indazole, which is an important heterocycle in drug molecules . Indazole derivatives are known to display versatile biological activities and have gained considerable attention in the field of medicinal chemistry .

Synthesis Analysis

Indazole derivatives can be synthesized through various methods. Recent strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent . A specific synthesis of a similar compound, 6-Iodo-1H-indazole, has been described where it is used as an intermediate to synthesize inhibitors of Chk1 .Chemical Reactions Analysis

The chemical reactions of indazole derivatives can be influenced by their tautomeric forms . The reactions in HCl (aq) should afford the indazolium salts . Also, substitution of the bromo on the benzene ring by hydrazine is more favorable than that of fluoro .Physical And Chemical Properties Analysis

6-Fluoro-4-iodo-1H-indazole has a molecular weight of 136.13 g/mol . It has a topological polar surface area of 28.7 Ų and a complexity of 129 . It has one hydrogen bond donor count and two hydrogen bond acceptor counts .Aplicaciones Científicas De Investigación

Solar Energy Dye-Sensitized Solar Cells (DSSCs)

The highly conjugated structure of indazole expands its applications to dye-sensitized solar cells. Indazole can coordinate to metal centers to form efficient triplet photosensitizers for DSSCs, enhancing the ligand to metal energy transfer process .

Synthetic Chemistry Novel Synthesis Strategies

Recent strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and solvent-free synthesis. These methods are crucial for creating various indazole derivatives with potential applications in multiple fields .

Pharmaceutical Research Drug Development

Indazole fragments are investigated for their biological activity and applied in producing various inhibitors such as HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors. These compounds play a significant role in drug development and therapeutic applications .

Oncology Anticancer Activity

The anticancer activity of indazole derivatives is investigated using various cancer cell lines. Compounds are subjected to proliferation assays to determine their efficacy in inhibiting cancer cell growth, which is crucial for developing new anticancer drugs .

Biochemistry Enzyme Inhibition

Indazoles are known to inhibit enzymes like aldol reductase and acetylcholinesterase. Studying these inhibitory effects can lead to a better understanding of enzyme functions and the development of enzyme inhibitors as therapeutic agents .

Neurology Serotonin Receptor Modulation

As serotonin receptor antagonists, indazole derivatives can modulate serotonin receptors, which are critical for neurological functions and could be used in treating neurological disorders .

Immunology HIV Protease Inhibition

Indazole-based compounds that inhibit HIV protease are essential for antiretroviral therapy in HIV treatment. Research in this area focuses on improving the efficacy and reducing the side effects of these inhibitors .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-fluoro-4-iodo-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIN2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNVXNXRFDLJOEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)I)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646409 |

Source

|

| Record name | 6-Fluoro-4-iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

887567-89-7 |

Source

|

| Record name | 6-Fluoro-4-iodo-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887567-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-4-iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.